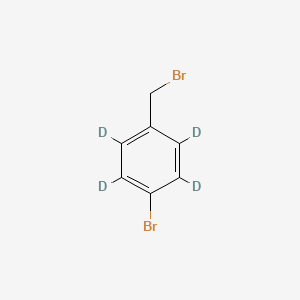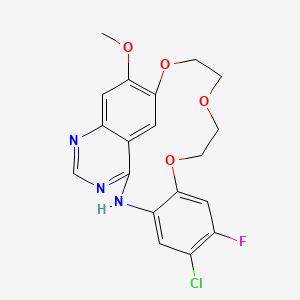
Egfr-IN-73
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-73 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein that, when activated by its specific ligands, triggers a signal transduction cascade that promotes cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR is often associated with various cancers, making it a critical target for cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-73 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-73 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Egfr-IN-73 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationship of EGFR inhibitors.
Biology: Helps in understanding the role of EGFR in cell signaling and cancer progression.
Medicine: Investigated for its potential therapeutic effects in treating cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Mecanismo De Acción
Egfr-IN-73 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The compound specifically targets the ATP-binding site of the EGFR, making it highly selective and effective .
Comparación Con Compuestos Similares
Egfr-IN-73 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR, this compound is unique in its higher selectivity and potency against certain EGFR mutations. Similar compounds include:
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with applications in lung and pancreatic cancers.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation .
This compound stands out due to its unique binding interactions and higher efficacy in preclinical studies, making it a promising candidate for further development in cancer therapy.
Propiedades
Fórmula molecular |
C19H17ClFN3O4 |
|---|---|
Peso molecular |
405.8 g/mol |
Nombre IUPAC |
5-chloro-6-fluoro-17-methoxy-9,12,15-trioxa-2,20,22-triazatetracyclo[14.6.2.03,8.019,23]tetracosa-1(22),3,5,7,16,18,20,23-octaene |
InChI |
InChI=1S/C19H17ClFN3O4/c1-25-17-9-14-11-6-18(17)28-5-3-26-2-4-27-16-8-13(21)12(20)7-15(16)24-19(11)23-10-22-14/h6-10H,2-5H2,1H3,(H,22,23,24) |
Clave InChI |
AUQWYJACINWNEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C3C(=C1)N=CN=C3NC4=CC(=C(C=C4OCCOCCO2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



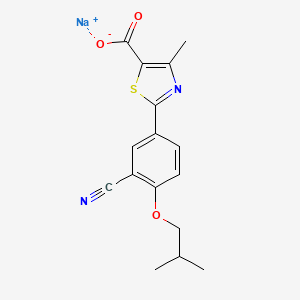
![(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12400916.png)

![4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate](/img/structure/B12400924.png)
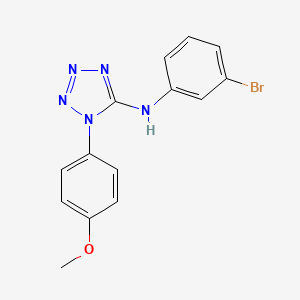
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400945.png)

![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)
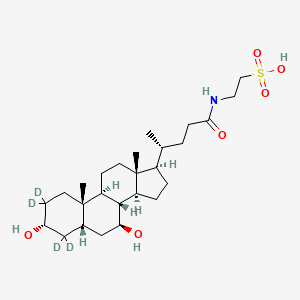
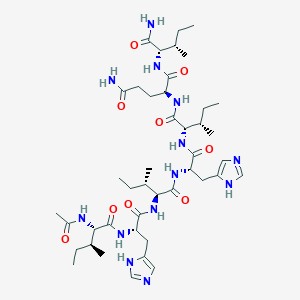

![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
